molecular formula C10H16O3 B3057699 Tert-butyl 2-oxo-cyclopentanecarboxylate CAS No. 84109-76-2

Tert-butyl 2-oxo-cyclopentanecarboxylate

Cat. No.: B3057699
CAS No.: 84109-76-2
M. Wt: 184.23 g/mol
InChI Key: OGIKPUCMXHEUMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-cyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-oxo-cyclopentanecarboxylate is a compound of interest in the field of organic chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C10H18O2C_{10}H_{18}O_2, features a cyclopentanecarboxylate structure that is substituted with a tert-butyl group and a keto functional group. The presence of these functional groups suggests potential reactivity and biological activity.

Molecular Structure

  • Molecular Formula : C10H18O2C_{10}H_{18}O_2
  • Molecular Weight : 170.25 g/mol
  • Functional Groups :
    • Ketone (C=O)
    • Ester (RCOOR')

Research has indicated that compounds similar to this compound can exhibit various biological activities, including anti-inflammatory and antiplatelet effects. These activities are often mediated through their interaction with specific receptors or enzymes involved in metabolic pathways.

  • Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory mediators such as thromboxanes and prostaglandins, which are key players in inflammatory responses .
  • Antiplatelet Activity : Tert-butyl derivatives have been studied for their ability to modulate platelet aggregation, potentially serving as therapeutic agents in cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Thromboxane A2 Analogues : Research demonstrated that certain analogues of thromboxane A2 exhibited potent antiplatelet effects by selectively inhibiting its biosynthesis without affecting prostacyclin production. This suggests that similar mechanisms may be at play for this compound .
  • Enzymatic Interactions : Investigations into the enzymatic interactions of cyclopentanecarboxylates have revealed their potential as substrates or inhibitors in various biochemical pathways, indicating a broad spectrum of biological activity .

Data Table: Biological Activities

Activity TypeCompound/AnalogueObserved EffectReference
Anti-inflammatoryThromboxane A2 analogueInhibition of inflammation
AntiplateletTert-butyl derivativesReduced platelet aggregation
Enzymatic InhibitionCyclopentanecarboxylatesModulation of metabolic pathways

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Average Mass : 184.235 g/mol
  • Monoisotopic Mass : 184.110 g/mol

The compound features a cyclopentanecarboxylate structure, which is crucial for its reactivity and interaction with other chemical species.

Synthesis Applications

Tert-butyl 2-oxo-cyclopentanecarboxylate serves as a key intermediate in various synthetic pathways:

  • Asymmetric Synthesis of Spiro Compounds :
    • It has been utilized in the enantioselective synthesis of spiro-2(3H)-furanones through phase-transfer-catalyzed alkynylation reactions. The process involves using hypervalent iodine reagents and chiral quaternary ammonium salts as catalysts, achieving high yields and enantioselectivity (up to 95% ee) .
    Reaction TypeYield (%)Enantioselectivity (%)
    Asymmetric alkynylation60-8090-95
    Electrophilic cyclizationHighMaintained
  • Michael Addition Reactions :
    • The compound is also employed in Michael addition reactions to construct quaternary stereocenters, which are prevalent in biologically active compounds .

Pharmaceutical Applications

This compound is significant in pharmaceutical chemistry:

  • Synthesis of Bioactive Molecules :
    • It has been used to synthesize various pharmaceutical intermediates, including those with analgesic and anti-cancer properties. For example, derivatives of this compound have been linked to the synthesis of galanthamine analogs, which are used in treating Alzheimer's disease .
  • Development of Antiparasitic Agents :
    • The compound's derivatives have shown potential in the synthesis of antiparasitic alkaloids, contributing to the development of new therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound is explored for:

  • Pesticide Development :
    • Its derivatives have been investigated for use as agrochemical intermediates, potentially leading to new classes of pesticides that target specific pests while minimizing environmental impact .

Case Studies

  • Case Study: Synthesis of Spiro Compounds
    • A study demonstrated the efficient synthesis of spiro compounds using this compound as a starting material. The reaction conditions were optimized for yield and enantioselectivity, showcasing its utility in producing complex molecular architectures .
  • Case Study: Pharmaceutical Applications
    • Research highlighted the use of this compound in synthesizing galanthamine analogs, emphasizing its role in developing drugs for neurodegenerative diseases. The study provided detailed reaction pathways and yield data .

Properties

IUPAC Name

tert-butyl 2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIKPUCMXHEUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453395
Record name tert-butyl 2-oxo-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84109-76-2
Record name tert-butyl 2-oxo-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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